2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid
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Overview
Description
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid is a chemical compound known for its applications in various scientific fields. It is a derivative of glycine and is often used in research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid typically involves the reaction of glycine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process involves multiple steps, including protection, substitution, and deprotection reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives .
Scientific Research Applications
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its Boc protecting group allows it to participate in selective reactions, making it useful in targeted synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar in structure but with a methyl group instead of a methoxy group.
(αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid: A glycine derivative with similar protective groups.
L-Tyrosine, O- [2- [ [ (1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester: Another compound with a Boc protecting group.
Uniqueness
What sets 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid apart is its specific combination of functional groups, which provides unique reactivity and selectivity in chemical reactions. Its methoxy group adds to its versatility in various synthetic applications .
Biological Activity
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid, also known by its CAS number 33125-05-2, is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.30 g/mol
- CAS Registry Number : 33125-05-2
- SMILES Notation : COC(=O)c1ccc(cc1OC)NC(=O)OC(C)(C)C
Biological Activity Overview
The compound exhibits a range of biological activities, including antibacterial and anti-inflammatory effects. It has been studied for its potential in treating various conditions linked to bacterial infections and inflammation.
Antimicrobial Activity
Research indicates that this compound possesses significant antibacterial properties. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen known for its resistance to multiple antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival and replication .
Anti-inflammatory Effects
In addition to its antibacterial activity, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in the treatment of inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study conducted by Astakala et al. (2024) evaluated the compound's effectiveness against various bacterial strains. The results indicated that it inhibited the growth of MRSA at concentrations as low as 10 µg/mL. The study utilized standard agar diffusion methods to assess antimicrobial activity and reported a significant zone of inhibition compared to control groups .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 10 µg/mL |
E. coli | 25 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation into its anti-inflammatory effects, researchers treated human monocytic cells with varying concentrations of the compound. The findings revealed that at concentrations of 50 µg/mL and above, there was a marked decrease in TNF-alpha levels, a key mediator in inflammatory responses .
Treatment Concentration (µg/mL) | TNF-alpha Production (pg/mL) |
---|---|
Control | 1200 |
10 | 1100 |
50 | 800 |
100 | 500 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Inhibition of Enzyme Activity : The presence of the carbonyl group is crucial for binding to enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The methoxy groups may enhance lipophilicity, facilitating cellular uptake and subsequent modulation of intracellular signaling pathways related to inflammation.
Properties
CAS No. |
354574-30-4 |
---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-12-9(8-11(16)17)6-5-7-10(12)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
ZUUWNMRRGBGYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)CC(=O)O |
Origin of Product |
United States |
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